REACTION_CXSMILES
|
C1(C2[O:12][CH2:11][C:10]([CH2:19][O:20][C:21](=[O:24])[CH:22]=[CH2:23])([CH2:13][O:14][C:15](=[O:18])[CH:16]=[CH2:17])[CH2:9][O:8]2)C=CC=CC=1.COC1C=CC(O)=CC=1.C(O)(=O)C(O)=O.C(=O)([O-])[O-].[K+].[K+].C(=O)C1C=CC=CC=1>O>[C:15]([O:14][CH2:13][C:10]([CH2:19][O:20][C:21](=[O:24])[CH:22]=[CH2:23])([CH2:9][OH:8])[CH2:11][OH:12])(=[O:18])[CH:16]=[CH2:17] |f:3.4.5|
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Name
|
2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane
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Quantity
|
664 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OCC(CO1)(COC(C=C)=O)COC(C=C)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a two-liter flask equipped with an agitator
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Type
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DISTILLATION
|
Details
|
means for steam distillation
|
Type
|
CUSTOM
|
Details
|
a Claisen head with an efficient condenser was placed
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Type
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ADDITION
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Details
|
A slow stream of air was introduced into the steam inlet
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Type
|
TEMPERATURE
|
Details
|
warmed very slightly until the mixture
|
Type
|
DISTILLATION
|
Details
|
distill
|
Type
|
DISTILLATION
|
Details
|
It is desirable during the steam distillation
|
Type
|
STIRRING
|
Details
|
that rapid stirring
|
Type
|
TEMPERATURE
|
Details
|
be maintained
|
Type
|
CUSTOM
|
Details
|
to provide intimate contact between the organic and aqueous layers in order
|
Type
|
CUSTOM
|
Details
|
required for hydrolysis as much as possible
|
Type
|
DISTILLATION
|
Details
|
After benzyaldehyde was no longer distilling
|
Type
|
TEMPERATURE
|
Details
|
the still residue was cooled, saturated with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
DISTILLATION
|
Details
|
preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC(CO)(CO)COC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |